Dirucotide
描述
Dirucotide is a synthetic peptide consisting of 17 amino acids. It was developed for the treatment of multiple sclerosis, a chronic autoimmune disease affecting the central nervous system . The sequence of these 17 amino acids is identical to a portion of human myelin basic protein, which is a key component of the myelin sheath that insulates nerve fibers .
准备方法
合成路线和反应条件: 地鲁肽是利用固相多肽合成法合成的,这是一种常用于生产多肽的方法。 该过程涉及将氨基酸依次添加到一个固定在固体树脂上的不断增长的肽链上 . 每个氨基酸都被一个临时的保护基团保护,以防止不必要的副反应发生。通过将进入的氨基酸的羧基与不断增长的链的氨基偶联来延长肽链。 合成完成后,将肽从树脂上切割下来,并进行脱保护,得到最终产物 .
工业生产方法: 地鲁肽的工业生产涉及大规模固相多肽合成,随后利用离子交换色谱和高效液相色谱等技术进行纯化 . 这些方法确保了最终产物的高纯度和高产率,这对于其治疗应用至关重要 .
化学反应分析
反应类型: 地鲁肽主要经历水解反应,其中肽键被水分子断裂。 这种反应在生物系统中由蛋白水解酶催化 .
常见试剂和条件: 在实验室环境中,可以使用酸性或碱性条件来水解地鲁肽。 例如,可以使用盐酸或氢氧化钠将肽分解成其组成氨基酸 .
主要产物: 地鲁肽水解的主要产物是构成肽序列的单个氨基酸。 这些包括天冬氨酸、谷氨酸、天冬酰胺、脯氨酸、缬氨酸、组氨酸、苯丙氨酸、赖氨酸、异亮氨酸和苏氨酸 .
科学研究应用
地鲁肽因其在多发性硬化症中的潜在治疗应用而被广泛研究。 它在具有特定遗传标记(HLA-DR2 或 HLA-DR4)的患者中,在延缓疾病进展方面显示出希望 .
化学: 在地化学中,地鲁肽作为研究肽合成和纯化技术的模型肽 .
生物学: 在生物学研究中,地鲁肽用于研究自身免疫性疾病的机制以及髓鞘碱性蛋白在免疫反应中的作用 .
医学: 在地医学中,地鲁肽正在临床试验中评估其治疗多发性硬化症的疗效。 它已显示出在降低患有该病患者的复发频率和严重程度方面具有潜力 .
工业: 在地制药行业中,地鲁肽正在开发为治疗多发性硬化症的治疗剂。 其生产涉及先进的肽合成和纯化技术 .
作用机制
地鲁肽通过诱导对髓鞘碱性蛋白的免疫耐受来发挥其作用。 这是通过静脉注射高剂量的肽来实现的,从而抑制了针对髓鞘碱性蛋白的免疫反应 . 肽与抗原呈递细胞上的主要组织相容性复合物分子结合,阻止了靶向髓鞘的自身反应性 T 细胞的活化 .
类似化合物:
- 醋酸格拉替雷:另一种用于治疗多发性硬化症的合成肽。 它由四种氨基酸(谷氨酸、赖氨酸、丙氨酸和酪氨酸)的随机聚合物的混合物组成 .
- 干扰素β:一种用于调节多发性硬化症患者免疫反应的蛋白质 .
独特性: 地鲁肽在其独特的 17 个氨基酸序列方面是独一无二的,这些氨基酸序列模拟了人髓鞘碱性蛋白的一部分。 这种靶向方法允许在具有特定遗传标记的患者中诱导免疫耐受,使其成为治疗多发性硬化症的有希望的治疗剂 .
相似化合物的比较
- Glatiramer acetate: Another synthetic peptide used for the treatment of multiple sclerosis. It consists of a mixture of random polymers of four amino acids (glutamic acid, lysine, alanine, and tyrosine) .
- Interferon beta: A protein used to modulate the immune response in multiple sclerosis patients .
Uniqueness: Dirucotide is unique in its specific sequence of 17 amino acids that mimic a portion of human myelin basic protein. This targeted approach allows for the induction of immunological tolerance in patients with specific genetic markers, making it a promising therapeutic agent for multiple sclerosis .
属性
IUPAC Name |
(4S)-5-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C92H141N25O26/c1-11-48(8)72(88(139)112-71(47(6)7)87(138)114-73(49(9)118)90(141)117-36-22-29-63(117)83(134)104-56(28-20-34-100-92(97)98)78(129)115-74(50(10)119)91(142)143)113-82(133)61(41-65(95)120)107-76(127)55(27-18-19-33-93)103-79(130)58(37-51-23-14-12-15-24-51)105-80(131)59(38-52-25-16-13-17-26-52)106-81(132)60(39-53-43-99-44-101-53)108-85(136)69(45(2)3)111-86(137)70(46(4)5)110-84(135)64-30-21-35-116(64)89(140)62(42-66(96)121)109-77(128)57(31-32-67(122)123)102-75(126)54(94)40-68(124)125/h12-17,23-26,43-50,54-64,69-74,118-119H,11,18-22,27-42,93-94H2,1-10H3,(H2,95,120)(H2,96,121)(H,99,101)(H,102,126)(H,103,130)(H,104,134)(H,105,131)(H,106,132)(H,107,127)(H,108,136)(H,109,128)(H,110,135)(H,111,137)(H,112,139)(H,113,133)(H,114,138)(H,115,129)(H,122,123)(H,124,125)(H,142,143)(H4,97,98,100)/t48-,49+,50+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-,71-,72-,73-,74-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTCWZRPYFBGLQ-WMCRPSJMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H141N25O26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336603 | |
Record name | Dirucotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101336603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2013.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The apparent mechanism of action of MBP8298 is the induction or restoration of immunological tolerance with respect to ongoing immune attack at this molecular site. High doses of antigen delivered periodically by the intravenous route are expected to suppress immune responses to the administered substance. The potential benefit of MBP8298 for any individual patient is therefore expected to be related to the extent to which his or her disease process is dominated by autoimmune attack at the site represented by this synthetic peptide. | |
Record name | Dirucotide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04921 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
152074-97-0 | |
Record name | Dirucotide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152074970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dirucotide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04921 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dirucotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101336603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。